3-Amino-4-methylhexanoic acid
Overview
Description
3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral amino acid derivative, featuring an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylhexanoic acid typically involves the reaction of methylmalonic acid with ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process can be optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more complex methodologies, including the use of chiral catalysts to ensure the production of a specific enantiomer. The use of environmentally friendly reagents and solvents is also a consideration in industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
3-Amino-4-methylhexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters or other biologically active molecules. The amino group and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylpentanoic acid
- 3-Amino-4-methylheptanoic acid
- 3-Amino-4-methylbutanoic acid
Uniqueness
3-Amino-4-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for the production of specific enantiomers, which can have different biological activities. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
3-amino-4-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDYGILOIBOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377438 | |
Record name | 3-amino-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40469-87-2 | |
Record name | 3-amino-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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